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Compound of Interest

Compound Name: Physcion 8-glucoside

Cat. No.: B150473 Get Quote

Introduction
Physcion 8-O-β-D-glucoside, a prominent anthraquinone glycoside, is a bioactive compound

found in various medicinal plants, including Polygonum cuspidatum and species of Rheum and

Senna.[1][2] This class of molecules is the subject of extensive research due to its wide range

of pharmacological activities, including anti-inflammatory, anti-proliferative, and potential

anticancer properties.[3] Accurate structural characterization is fundamental to understanding

its mechanism of action and for quality control in herbal medicine and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and

indispensable tool for the structural elucidation of natural products.[4] This application note

provides a detailed guide to the fragmentation analysis of Physcion 8-O-β-D-glucoside using

electrospray ionization (ESI) mass spectrometry. We will explore the characteristic

fragmentation pathways, explain the rationale behind the experimental setup, and provide a

robust protocol for its analysis.

Chemical Profile: Physcion 8-O-β-D-glucoside
A thorough understanding of the analyte's structure is critical for interpreting its mass spectrum.

Chemical Name: 1-hydroxy-3-methoxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-

2-yl]oxy}-9,10-dihydroanthracene-9,10-dione[5]

Molecular Formula: C₂₂H₂₂O₁₀[6]
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Monoisotopic Molecular Weight: 446.1213 u[7]

Average Molecular Weight: 446.4041 u[5]

Structure: The molecule consists of a physcion (anthraquinone) aglycone linked to a glucose

moiety via an O-glycosidic bond at the C8 position.[1]

Figure 1: Chemical structure of Physcion 8-O-β-D-glucoside.

Experimental Workflow and Protocols
The following protocols are designed to provide a validated starting point for the analysis of

Physcion 8-O-β-D-glucoside from a plant matrix.

Diagram: Overall Analytical Workflow
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Caption: A high-level overview of the experimental workflow.
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Protocol 1: Sample Preparation (from Plant Material)
This protocol is based on standard methods for extracting anthraquinone glycosides.[8]

Drying and Grinding: Dry the plant material (e.g., rhubarb rhizome) at 60°C for 24 hours.

Grind the dried material into a fine powder (approx. 40-60 mesh).

Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a Soxhlet

apparatus. Extract with 150 mL of 80% ethanol for 4 hours.

Concentration: Evaporate the resulting ethanol extract to dryness under reduced pressure

using a rotary evaporator at 50°C.

Reconstitution and Filtration: Reconstitute the dried extract in 10 mL of 50% methanol.

Vortex for 2 minutes and sonicate for 10 minutes. Filter the solution through a 0.22 µm

syringe filter into an LC vial for analysis.

Protocol 2: UPLC-QTOF-MS Conditions
The choice of a reversed-phase C18 column is standard for separating moderately polar

compounds like anthraquinone glycosides. Formic acid is added to the mobile phase to

improve peak shape and enhance ionization.[9][10]
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Parameter Condition

LC System
High-Performance Liquid Chromatography

(UPLC/UHPLC) system

Column
Reversed-phase C18 column (e.g., 2.1 x 100

mm, 1.8 µm particle size)

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient Elution
5% B to 95% B over 15 min; hold at 95% B for 3

min; return to 5% B and equilibrate for 2 min.

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 2 µL

MS System
Quadrupole Time-of-Flight (Q-TOF) Mass

Spectrometer

Ionization Source
Electrospray Ionization (ESI), Negative Ion

Mode

Capillary Voltage 2.8 kV

Source Temperature 120°C

Desolvation Temp. 350°C

MS Scan Range m/z 100-1000

MS/MS Acquisition Data-Dependent Acquisition (DDA)

Collision Energy (CID) Ramp from 15-40 eV

Fragmentation Pathway Analysis
The structural elucidation of Physcion 8-O-β-D-glucoside is achieved through careful

interpretation of its MS/MS spectrum. Negative ion mode is preferred as the phenolic hydroxyl

groups are readily deprotonated, leading to a stable [M-H]⁻ ion.
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Step 1: Precursor Ion Identification
In negative ESI mode, Physcion 8-O-β-D-glucoside (C₂₂H₂₂O₁₀, exact mass 446.1213) readily

loses a proton to form the deprotonated molecule [M-H]⁻ at m/z 445.1140. This ion is selected

as the precursor for tandem mass spectrometry (MS/MS) analysis.

Step 2: Primary Fragmentation - Glycosidic Bond
Cleavage
The most labile bond in O-glycosides during collision-induced dissociation (CID) is the

glycosidic bond between the sugar and the aglycone.[11][12]

Neutral Loss of Glucose: The precursor ion at m/z 445.1140 undergoes a characteristic

neutral loss of the glucose moiety (C₆H₁₀O₅, 162.0528 Da). This is the dominant

fragmentation event and produces the deprotonated physcion aglycone ion.

Calculation: 445.1140 - 162.0528 = 283.0612

Resulting Ion: The intense product ion observed at m/z 283.0612 corresponds to the

[Physcion-H]⁻ aglycone.

Step 3: Secondary Fragmentation - Aglycone Ring
Cleavages
The physcion aglycone ion (m/z 283.0612) undergoes further fragmentation, characteristic of

anthraquinone structures. This typically involves sequential losses of small, stable molecules

like carbon monoxide (CO).[11][13]

Loss of Carbon Monoxide (CO): The ion at m/z 283.0612 can lose a molecule of CO (28.00

Da), resulting in a product ion at m/z 255.0657.

Sequential Loss of CO: A subsequent loss of another CO molecule from the m/z 255.0657

ion can occur, yielding a fragment at m/z 227.0708.

Summary of Mass Spectrometric Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/publication/327780059_Fragmentation_Behavior_for_Iridoid_Glucosides_and_Anthraquinones_in_Morinda_officinalis_by_ESI-Q-TOF_MSMS_in_Negative_Ion_Mode
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243344/
https://www.researchgate.net/publication/327780059_Fragmentation_Behavior_for_Iridoid_Glucosides_and_Anthraquinones_in_Morinda_officinalis_by_ESI-Q-TOF_MSMS_in_Negative_Ion_Mode
https://www.researchgate.net/figure/Proposed-MS-MS-fragmentation-pathways-of-five-free-anthraquinones-standard-references_fig2_303324961
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (Observed) Molecular Formula Description

445.1140 [C₂₂H₂₁O₁₀]⁻ Precursor Ion [M-H]⁻

283.0612 [C₁₆H₁₁O₅]⁻
[M-H-C₆H₁₀O₅]⁻, Physcion

Aglycone

255.0657 [C₁₅H₁₁O₄]⁻
[M-H-C₆H₁₀O₅-CO]⁻, Loss of

first CO

227.0708 [C₁₄H₁₁O₃]⁻
[M-H-C₆H₁₀O₅-2CO]⁻, Loss of

second CO

Diagram: Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation pathway of Physcion 8-O-β-D-glucoside.

Note: The image source in the DOT script is a placeholder and would need to be replaced with

actual chemical structure images for rendering.

Conclusion
The fragmentation pattern of Physcion 8-O-β-D-glucoside in negative ion mode ESI-MS/MS is

highly characteristic and predictable. The primary and most significant fragmentation is the

neutral loss of the 162 Da glucose moiety, which confirms the presence and mass of the

aglycone. Subsequent losses of CO molecules from the aglycone provide further structural

confirmation, consistent with the fragmentation behavior of anthraquinones. This detailed

methodology and fragmentation analysis serves as a reliable reference for the identification

and structural confirmation of Physcion 8-O-β-D-glucoside in complex matrices such as herbal

extracts and biological samples, facilitating quality control, metabolomics, and drug discovery

efforts.

References
Chemical structure of physcion 8-O-β-glucopyranoside. (n.d.). ResearchGate.
Physcion-8-glucoside | CAS 26296-54-8. (n.d.). DC Chemicals.
PHYSCION-8-O-.BETA.-D-GLUCOSIDE. (n.d.). GSIS.
Fragmentation Behavior for Iridoid Glucosides and Anthraquinones in Morinda officinalis by
ESI-Q-TOF MS/MS in Negative Ion Mode. (2018). ResearchGate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using
UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. (2019). National Institutes of Health (NIH).
ANTHRAQUINONE GLYCOSIDES. (n.d.). Scribd.
Showing Compound Physcion 8-glucoside (FDB021707). (n.d.). FooDB.
Extraction and Determination of Anthraquinone from Herbal Plant as Bird Repellent. (2019).
ThaiScience.
Anthraquinone Glycosides Extraction & Analysis. (n.d.). Scribd.
Physcion 1-O-beta-D-glucoside. (n.d.). PubChem, National Institutes of Health (NIH).
Chemical Tests For Glycosides: General and specific. (2019). Gpatindia.
Proposed MS/MS fragmentation pathways of five free anthraquinones standard references.
(n.d.). ResearchGate.
ANTHRAQUINONE GLYCOSIDES. (n.d.). SlideShare.
Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
of Natural Products of Ginsenosides. (2022). National Institutes of Health (NIH).
Fragmentation (mass spectrometry). (n.d.). Wikipedia.
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution
Accurate Mass Electrospray Tandem Mass Spectrometry. (2020). MDPI.
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2022).
MDPI.
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). The Metabolomics
Innovation Centre.
(PDF) Systematic Characterisation of the Fragmentation of Flavonoids Using High-
Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2020). ResearchGate.
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2022).
National Institutes of Health (NIH).
Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential
Anticancer Activities. (2021). PubMed.
Detailed Glycosylation Analysis of Therapeutic Enzymes Using Comprehensive 2D-LC–MS.
(2020). LCGC North America.
Verification of the phenylpropanoid pinoresinol biosynthetic pathway and its glycosides in
Phomopsis sp. XP-8 using 13C stable isotope labeling and liquid chromatography coupled
with time-of-flight mass spectrometry. (2018). bioRxiv.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b150473?utm_src=pdf-body
https://www.benchchem.com/product/b150473?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. Physcion 1-O-beta-D-glucoside | C22H22O10 | CID 5319323 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential
Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis
Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

5. Showing Compound Physcion 8-glucoside (FDB021707) - FooDB [foodb.ca]

6. GSRS [gsrs.ncats.nih.gov]

7. Physcion 8-beta-D-glucoside | LGC Standards [lgcstandards.com]

8. thaiscience.info [thaiscience.info]

9. tmiclinode.com [tmiclinode.com]

10. biorxiv.org [biorxiv.org]

11. researchgate.net [researchgate.net]

12. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation of
Physcion 8-O-β-D-glucoside]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150473#mass-spectrometry-fragmentation-of-
physcion-8-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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